molecular formula C13H27NO B13286368 1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol

1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol

Cat. No.: B13286368
M. Wt: 213.36 g/mol
InChI Key: JTAJUVKDCWLJQJ-UHFFFAOYSA-N
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Description

1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a tert-butylcyclohexyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol typically involves the reaction of 2-tert-butylcyclohexylamine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

2-tert-butylcyclohexylamine+propylene oxideThis compound\text{2-tert-butylcyclohexylamine} + \text{propylene oxide} \rightarrow \text{this compound} 2-tert-butylcyclohexylamine+propylene oxide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and participate in various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylamino-2-propanol: Similar in structure but with an ethyl group instead of a tert-butyl group.

    1-[(2-tert-butylcyclohexyl)oxy]butan-2-ol: Similar in structure but with an oxy group instead of an amino group.

Uniqueness

1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol is unique due to the presence of both a tert-butylcyclohexyl group and an amino group, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

1-[(2-tert-butylcyclohexyl)amino]propan-2-ol

InChI

InChI=1S/C13H27NO/c1-10(15)9-14-12-8-6-5-7-11(12)13(2,3)4/h10-12,14-15H,5-9H2,1-4H3

InChI Key

JTAJUVKDCWLJQJ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCCCC1C(C)(C)C)O

Origin of Product

United States

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